molecular formula C22H19N7OS B2600511 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005977-35-4

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2600511
CAS No.: 1005977-35-4
M. Wt: 429.5
InChI Key: WZNUOPRXPIECHZ-UHFFFAOYSA-N
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Description

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N7OS and its molecular weight is 429.5. The purity is usually 95%.
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Biological Activity

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C26H25N7O3C_{26}H_{25}N_{7}O_{3}, with a molecular weight of approximately 483.53 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , often involves multiple mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of various enzymes such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .
  • Receptor Modulation : These compounds can interact with receptors involved in signaling pathways, influencing processes like apoptosis and cell migration .
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect cells from oxidative stress .

Anticancer Properties

Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, phenylpyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR-2, with IC50 values ranging from 0.3 to 24 µM . The compound under discussion may exhibit similar properties given its structural analogies.

Antimicrobial Activity

Pyrazole derivatives are also noted for their antibacterial and antifungal activities. They have been effective against various pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have demonstrated that pyrazoles can reduce inflammation markers and exhibit analgesic properties. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activities of pyrazolo compounds:

StudyFindings
PMC8401439 Discussed the broad spectrum of biological activities of substituted pyrazoles including anticancer and anti-inflammatory effects .
MDPI (2023) Identified specific phenylpyrazolo[3,4-d]pyrimidines as potent inhibitors against cancer cell lines, demonstrating significant tumor growth inhibition and apoptosis induction in vitro models .
BioRxiv (2023) Reported on the synthesis and biological evaluation of new pyrazolo derivatives showing promising anti-tubercular activity .

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7OS/c1-13-6-7-17(14(2)9-13)28-20-16(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNUOPRXPIECHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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